molecular formula C18H16O8 B2953809 3-O-acetylpadmatin CAS No. 100595-93-5

3-O-acetylpadmatin

Cat. No. B2953809
CAS RN: 100595-93-5
M. Wt: 360.318
InChI Key: WWYQJKVSCKMFCP-MSOLQXFVSA-N
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Description

3-O-acetylpadmatin is an organic compound that is useful for research related to life sciences . It is a natural compound derived from the medicinal plant, Nymphaea candida.


Molecular Structure Analysis

The ESI MS spectrum of 3-O-acetylpadmatin showed the dimmer sodiated [2M + Na]+ and the sodium [M + Na]+ adduct ions at m/z 743 and 361 .


Chemical Reactions Analysis

The activity of 3-O-acetylpadmatin was compared with other two similar flavonoids, the flavone apigenin and the flavonol quercetin, extracted respectively from Lavandula stoechas and Dittrichia viscosa plants .

Scientific Research Applications

  • Phytochemical Properties : 3-O-acetylpadmatin was identified as a natural compound isolated from the aerial parts of INULA VISCOSA, indicating its potential use in phytochemical studies and natural product research (Grande et al., 1985).

  • Biological and Pharmacological Effects : The study of 3-O-acetylpadmatin has revealed its role in various biological processes. For example, research on related compounds like 3-O-Acetyloleanolic acid (OAA) has shown apoptosis in cancer cell lines, inhibition of dermatitis in murine models, and suppression of inflammatory bone loss in mice (Kim et al., 2016).

  • Anti-Inflammatory Properties : Extracts from Inula viscosa, containing 3-O-acetylpadmatin, demonstrated topical anti-inflammatory effects. These findings provide a scientific basis for the plant's traditional use in treating skin diseases (Máñez et al., 1999).

  • Impact on Cellular Functions : Research on acetylation, a modification process similar to that in 3-O-acetylpadmatin, has shown that it targets large macromolecular complexes and regulates major cellular functions. This suggests the potential impact of acetylated compounds like 3-O-acetylpadmatin in cellular regulation (Choudhary et al., 2009).

  • Cosmetic Applications : Acetyl hexapeptide-3, a compound related to acetylation processes, was found to improve skin mechanical properties in cosmetic formulations. This suggests the potential application of acetylated compounds like 3-O-acetylpadmatin in dermatological and cosmetic products (Tadini et al., 2015).

Mechanism of Action

Target of Action

3-O-Acetylpadmatin is a dihydroflavonol, a subgroup of flavonoids It’s known to be used in research related to life sciences .

Mode of Action

It has been found to exhibit inhibitory activity on the radicle growth of certain plant species . This suggests that it may interact with specific biological targets to inhibit growth processes.

Biochemical Pathways

Its inhibitory effect on radicle growth suggests that it may interfere with the biochemical pathways involved in plant growth and development .

Result of Action

3-O-acetylpadmatin has been found to inhibit the radicle growth of certain plant species . This indicates that it may have a significant impact at the molecular and cellular levels, potentially affecting cell division and growth processes.

properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-8(19)25-18-16(23)15-13(22)6-10(24-2)7-14(15)26-17(18)9-3-4-11(20)12(21)5-9/h3-7,17-18,20-22H,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYQJKVSCKMFCP-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347706
Record name 3-O-Acetylpadmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-acetylpadmatin

CAS RN

100595-93-5
Record name 3-O-Acetylpadmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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